

5-Bromo-2-fluorocinnamic acid melting point

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Compound of Interest

Compound Name: 5-Bromo-2-fluorocinnamic acid

Cat. No.: B3034660

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An In-Depth Technical Guide to the Melting Point of **5-Bromo-2-fluorocinnamic Acid**: A Critical Parameter in Pharmaceutical Research

Introduction

5-Bromo-2-fluorocinnamic acid, with the CAS Number 202865-71-2, is a halogenated derivative of cinnamic acid.[1][2][3] As a substituted phenylpropanoid, it serves as a valuable building block and research chemical in various fields, particularly in medicinal chemistry and drug development.[1] Its structural complexity, featuring a bromine atom and a fluorine atom on the phenyl ring, makes it an interesting candidate for synthesizing novel therapeutic agents. The bromine can participate in coupling reactions, while the fluorine can enhance metabolic stability and binding affinity.

In the rigorous landscape of pharmaceutical sciences, the physical and chemical properties of a compound are not mere data points; they are foundational pillars that dictate its potential for development into a safe and effective drug. Among these, the melting point (MP) stands out as a primary and highly reliable indicator of purity and identity.[4] This guide offers a comprehensive exploration of the melting point of **5-Bromo-2-fluorocinnamic acid**, delving into its measurement, the significance of its value, and the essential laboratory procedures that ensure the accuracy of this critical parameter.

Physicochemical Properties of 5-Bromo-2-fluorocinnamic Acid

A precise understanding of a compound's properties is essential for its application. The key physicochemical data for **5-Bromo-2-fluorocinnamic acid** are summarized below.

Property	Value	Source(s)
IUPAC Name	(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid	[1][2]
CAS Number	202865-71-2	[1][2]
Molecular Formula	C ₉ H ₆ BrFO ₂	[1][2][3]
Molecular Weight	245.05 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	192-196 °C	[1][2]
Boiling Point	336 °C at 760 mmHg	[1]
Purity	Typically ≥98%	[1][2][3]

The Scientific Imperative of Melting Point in Drug Development

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range, often 0.5-1.0°C.[5] This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.

Causality Behind Melting Point Depression: The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, meaning less thermal energy is required to break the bonds and induce melting. Consequently, two phenomena are observed:

- **Melting Point Depression:** The substance begins to melt at a lower temperature than the pure compound.[6][7]

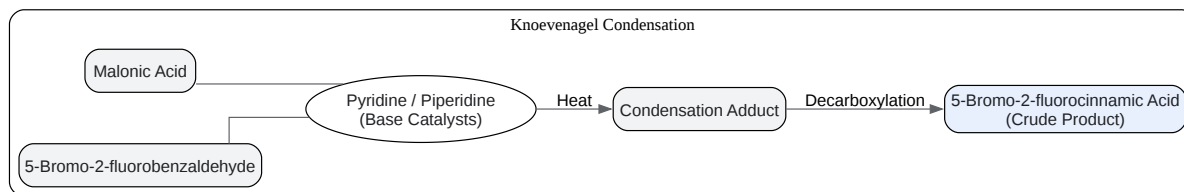
- Melting Point Broadening: The transition from solid to liquid occurs over a wider temperature range.[\[5\]](#)[\[6\]](#)

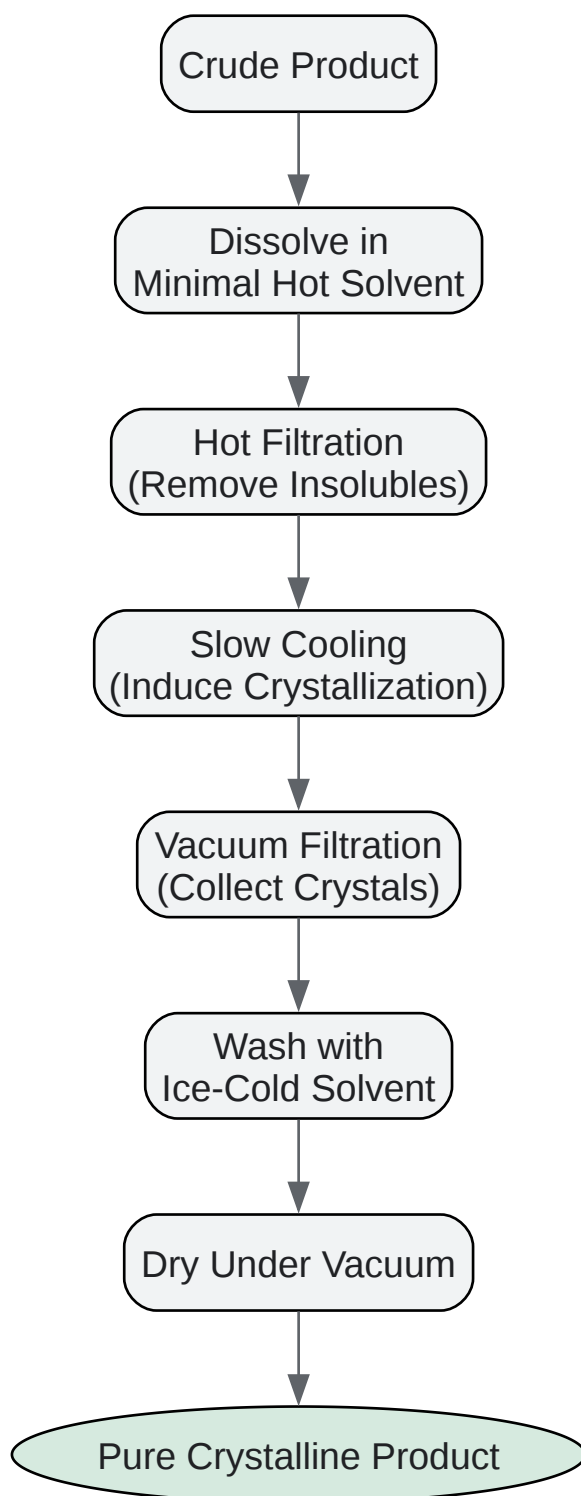
In the pharmaceutical industry, this principle is a cornerstone of quality control.[\[5\]](#)[\[7\]](#) A sharp melting point that matches the reference value for an Active Pharmaceutical Ingredient (API) provides strong evidence of high purity. Conversely, a depressed and broad melting range is a clear indicator of contamination, signaling the need for further purification before the compound can proceed in the development pipeline.[\[6\]](#) Furthermore, the melting point can influence a drug's bioavailability and solubility, making it a crucial parameter in pre-formulation studies.[\[4\]](#)

Synthesis and Purification: A Prerequisite for Accurate Measurement

An accurate melting point determination is contingent on the purity of the sample. The synthesis of **5-Bromo-2-fluorocinnamic acid** typically involves a condensation reaction, such as the Knoevenagel or Perkin reaction, followed by rigorous purification.[\[8\]](#)[\[9\]](#)[\[10\]](#)

A common synthetic route involves the condensation of 5-Bromo-2-fluorobenzaldehyde with malonic acid.[\[9\]](#)[\[11\]](#)





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